N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide
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Overview
Description
N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide is an organic compound characterized by the presence of a hydroxy group, a methyl group, and a nitro group attached to a phenyl ring, along with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide typically involves the acetylation of 5-hydroxy-2-methyl-4-nitroaniline using acetic anhydride . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Material: 5-Hydroxy-2-methyl-4-nitroaniline
Reagent: Acetic anhydride
Conditions: The reaction is typically conducted in the presence of a base, such as pyridine, to facilitate the acetylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxy-5-nitrophenyl)acetamide: Similar structure but with different substitution patterns on the phenyl ring.
N-(2-Hydroxy-5-nitrosophenyl)acetamide: Contains a nitroso group instead of a nitro group.
N-(2-Hydroxy-3-nitrophenyl)acetamide: Another isomer with different positioning of the nitro group.
Uniqueness
N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both hydroxy and nitro groups on the phenyl ring, along with the acetamide moiety, provides a distinct chemical profile that can be leveraged in various applications.
Properties
IUPAC Name |
N-(5-hydroxy-2-methyl-4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-8(11(14)15)9(13)4-7(5)10-6(2)12/h3-4,13H,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJHWLBYRROUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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